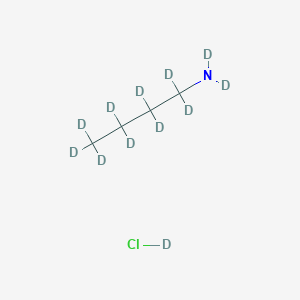
N-Butylamine-D11 dcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butylamine-D11 deuteriochloride: is a deuterated compound with the molecular formula CD3CD2CD2CD2ND2 DCl. It is a stable isotope-labeled version of n-butylamine, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research for various applications, including studies in chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of n-butylamine involves the reaction of n-butanol with ammonia and hydrogen in the presence of a catalyst. The reaction is carried out at temperatures ranging from 160 to 220°C and pressures between 0.3 to 0.8 MPa. The product is then distilled to obtain n-butylamine .
Industrial Production Methods: In industrial settings, n-butylamine is produced through the catalytic amination of alcohols. This method involves the use of n-butanol, ammonia, and hydrogen, with a catalyst to facilitate the reaction. The process is designed to be efficient, with high yields and low costs .
Análisis De Reacciones Químicas
Types of Reactions: N-Butylamine-D11 deuteriochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: N-Butylamine-D11 can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various alkyl and acyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-Butylamine-D11 deuteriochloride is used as a reagent in organic synthesis and as a standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling .
Biology: In biological research, it is used to study metabolic pathways and enzyme mechanisms. The deuterium labeling allows for precise tracking of the compound within biological systems .
Medicine: The compound is used in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics .
Industry: N-Butylamine-D11 is used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of various industrial products .
Mecanismo De Acción
The mechanism of action of N-Butylamine-D11 deuteriochloride involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms in the compound provide a unique advantage in studying reaction mechanisms and metabolic pathways. The compound’s effects are exerted through its participation in chemical reactions, where it acts as a nucleophile or electrophile, depending on the reaction conditions .
Comparación Con Compuestos Similares
- Propyl-d7-amine
- Isopropyl-d7-amine
- Hexammine cobalt (III) chloride-d18
- Adamantane-d16
- p-Terphenyl-d14
Uniqueness: N-Butylamine-D11 deuteriochloride is unique due to its specific deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. Compared to other similar compounds, it offers higher isotopic purity and stability, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C4H12ClN |
|---|---|
Peso molecular |
121.67 g/mol |
Nombre IUPAC |
(2H)chlorane;N,N,1,1,2,2,3,3,4,4,4-undecadeuteriobutan-1-amine |
InChI |
InChI=1S/C4H11N.ClH/c1-2-3-4-5;/h2-5H2,1H3;1H/i1D3,2D2,3D2,4D2;/hD3 |
Clave InChI |
ICXXXLGATNSZAV-CCVMVDGLSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N([2H])[2H].[2H]Cl |
SMILES canónico |
CCCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



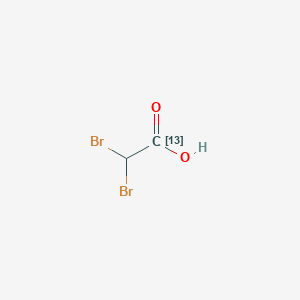
![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide](/img/structure/B12058691.png)
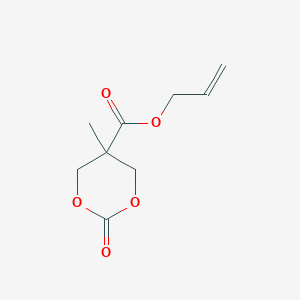
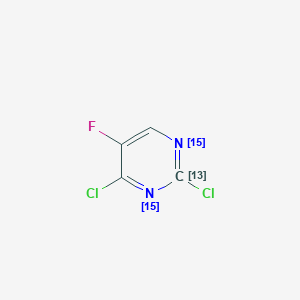
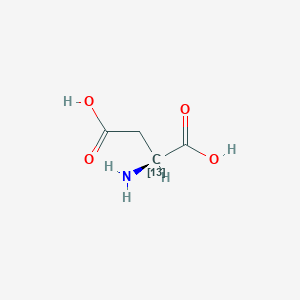
![[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;trichloroiron;chloride](/img/structure/B12058704.png)
![1-ethyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea](/img/structure/B12058708.png)

![[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12058714.png)


![(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine, >=97%](/img/structure/B12058731.png)
![4-{[(E)-9-anthrylmethylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12058734.png)
